![molecular formula C18H23N3O3S B2423030 ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-01-5](/img/structure/B2423030.png)
ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound “ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), an amide group (-CONH2), a carboxylate ester group (-COOC2H5), and a heterocyclic thieno[2,3-c]pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thieno[2,3-c]pyridine ring, the introduction of the cyano group, and the formation of the amide and ester groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, and the amide group could participate in reactions such as hydrolysis or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar functional groups, and its stability could be influenced by the presence of the heterocyclic ring .
Scientific Research Applications
- Ethyl 3-cyano-2-pyridones derivatives have shown promise as potential anticancer agents . These compounds exhibit cytotoxic effects on cancer cells, making them valuable candidates for further investigation.
- Some 3-cyano-2-pyridones derivatives demonstrate inhibitory activity against HIV-1 . These compounds may interfere with viral replication or entry, providing a basis for developing novel antiretroviral therapies.
- Certain 3-cyano-2-pyridones exhibit sedative effects . Researchers study their impact on neurotransmitter receptors and central nervous system function.
- Ethyl 3-cyano-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate derivatives possess antimicrobial properties . They may inhibit bacterial growth or disrupt microbial membranes.
- Researchers explore the role of 3-cyano-2-pyridones in modulating the fibrillation of amyloid proteins, including Alzheimer’s β-peptides .
- Ethyl 3-cyano-2-pyridones derivatives find use in agrochemicals . They may act as pesticides, herbicides, or growth regulators.
Anticancer Activity
HIV-1 Inhibition
Sedative Properties
Anti-Microbial Agents
Amyloid Protein Fibrillation Modulation
Agrochemical Applications
Future Directions
properties
IUPAC Name |
ethyl 3-cyano-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h12H,2-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVGLIFIDIAUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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